2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9F5N2O/c20-15-4-5-17(16(21)8-15)27-18-12(9-25)6-13(10-26-18)11-2-1-3-14(7-11)19(22,23)24/h1-8,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRKGDCPIAQNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=C(C=C(C=C3)F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving a suitable nitrile and a fluorinated phenyl compound under basic conditions.
Introduction of the Difluorophenoxy Group: This step involves the nucleophilic substitution of a halogenated pyridine intermediate with 2,4-difluorophenol.
Final Coupling Reaction: The final step involves coupling the intermediate with a trifluoromethyl-substituted phenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Structure
The pyridine-3-carbonitrile core differentiates the target compound from analogs with pyrimidine (e.g., ), pyrazole (e.g., fipronil in ), or fused systems (e.g., pyrano[3,2-c]pyridine in ). Pyridine derivatives generally exhibit moderate basicity and planar geometry, favoring π-π stacking interactions in biological systems, unlike saturated or larger rings (e.g., hexahydrocycloocta[b]pyridine in ), which introduce steric hindrance or reduced reactivity .
Substituent Effects
Fluorinated Groups:
- 3-(Trifluoromethyl)phenyl Group : This substituent enhances metabolic resistance compared to ethylsulfinyl (e.g., ethiprole in ) or hydroxyethyl () groups. The trifluoromethyl group’s electronegativity and size may mimic bioisosteres like chlorine in pesticidal compounds .
Carbonitrile Positioning:
The 3-carbonitrile group is conserved in many analogs (e.g., ). Its position on the pyridine ring creates a hydrogen-bond acceptor site, critical for interactions with biological targets such as kinases or GABA receptors .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target’s higher logP (4.2) compared to analogs with polar groups (e.g., hydroxyethyl in ) suggests superior membrane permeability but lower aqueous solubility.
- Metabolic Stability : Multiple fluorine atoms in the target compound likely reduce oxidative metabolism, contrasting with compounds like , where hydroxy groups increase susceptibility to phase I metabolism .
Biological Activity
2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, also known by its CAS number 338964-63-9, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H9F5N2O. It features a pyridine ring substituted with difluorophenoxy and trifluoromethyl groups, which may influence its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the inhibition of specific enzymes and pathways. Below is a summary of its biological effects:
Enzyme Inhibition
- Secretory Phospholipase A₂ (sPLA₂) :
- Mitogen-Activated Protein Kinase (MAPK) :
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
- The difluorophenoxy moiety may facilitate interactions with active sites of enzymes or receptors involved in signaling pathways.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the compound's efficacy:
- Anti-inflammatory Activity :
- Cancer Research :
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
